Ethoxymethyl sulfurofluoridate
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Overview
Description
Ethoxymethyl sulfurofluoridate is a chemical compound characterized by the presence of ethoxymethyl and sulfurofluoridate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethoxymethyl sulfurofluoridate typically involves the reaction of ethoxymethyl alcohol with sulfuryl fluoride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Ethoxymethyl sulfurofluoridate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into simpler sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfonyl fluorides.
Reduction: Simpler sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethoxymethyl sulfurofluoridate has diverse applications in scientific research:
Mechanism of Action
Ethoxymethyl sulfurofluoridate can be compared with other sulfonyl fluorides, such as:
- Methanesulfonyl fluoride
- Ethanesulfonyl fluoride
- Benzenesulfonyl fluoride
Uniqueness: this compound stands out due to its ethoxymethyl group, which imparts unique reactivity and selectivity in chemical reactions . This makes it a valuable compound in various applications where other sulfonyl fluorides may not be as effective .
Comparison with Similar Compounds
Properties
CAS No. |
114310-76-8 |
---|---|
Molecular Formula |
C3H7FO4S |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
fluorosulfonyloxymethoxyethane |
InChI |
InChI=1S/C3H7FO4S/c1-2-7-3-8-9(4,5)6/h2-3H2,1H3 |
InChI Key |
RJAHKDNGWDWUKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOS(=O)(=O)F |
Origin of Product |
United States |
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